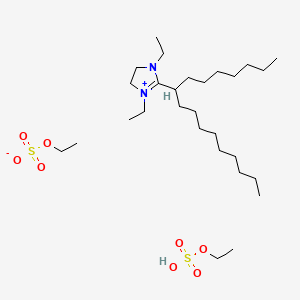
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate is a synthetic organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate typically involves the reaction of an imidazole derivative with a long-chain alkyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.
化学反应分析
Types of Reactions
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolium ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolium salts.
科学研究应用
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes.
作用机制
The mechanism of action of (Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, disrupting their integrity and leading to cell lysis. It may also inhibit certain enzymes or proteins, affecting cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-methylimidazolium ethyl sulphate
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring strong surfactant properties or membrane-disrupting activities.
属性
CAS 编号 |
94110-03-9 |
|---|---|
分子式 |
C28H60N2O8S2 |
分子量 |
616.9 g/mol |
IUPAC 名称 |
1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate |
InChI |
InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1 |
InChI 键 |
WTUPRXCWYUMDSO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





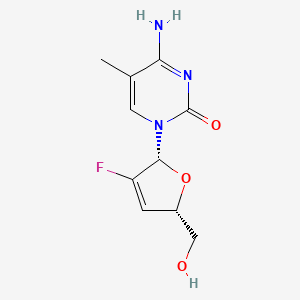
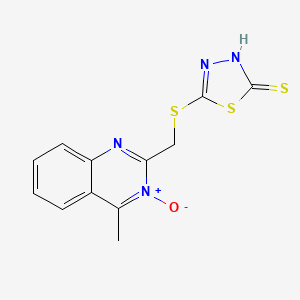

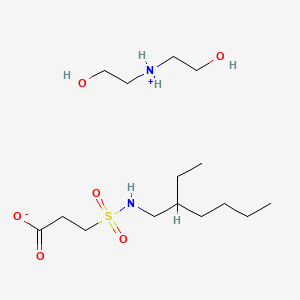
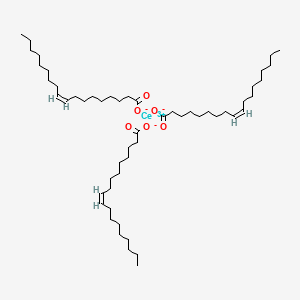
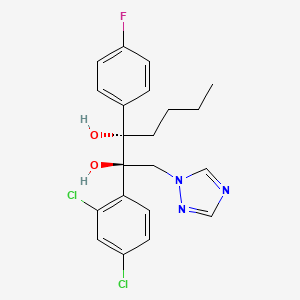
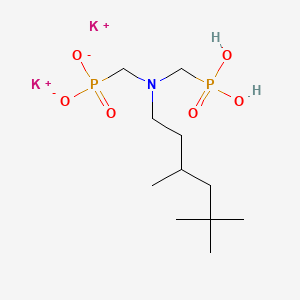
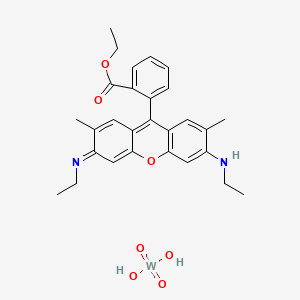

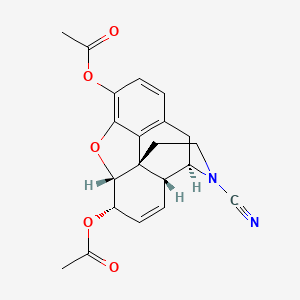
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
